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molecular formula C14H17N3O2 B581924 Benzyl 4-amino-4-cyanopiperidine-1-carboxylate CAS No. 331281-15-3

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Cat. No. B581924
M. Wt: 259.309
InChI Key: GRHDPIWPOMOSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897593B2

Procedure details

To a stirred mixture of ammonium hydroxide (856 mL), 1-(benzyloxycarbonyl)-4-piperidinone (1.07 mol) and ammonium chloride (113.42 g, 2.14 mol) in methanol (350 mL) was added sodium cyanide (105 g, 2.14 mmol) and stirred at room temperature for 36 h. The mixture was extracted with CH2Cl2 two times. The organic phases were combined and dried (Na2SO4) and concentrated. The pale yellow oil was dissolved in CH2Cl2 and ethereal HCl was added (699 mL, 1.4 mol, 2 M solution). The resulting white suspension was stirred at room temp 18 h. The solid was collected by filtration to give the title compound as white solid (314.5 g, 100% yield). 1H NMR (300 MHz, CDCl3) δ: 7.33-7.27 (5H, m), 5.10 (2H, s), 4.00-3.97 (2H, m), 3.25 (2H, td, J=12.2, 2.8 Hz), 1.97-1.93 (2H, m), 1.78 (2H, s), 1.65-1.59 (2H, m).
Quantity
856 mL
Type
reactant
Reaction Step One
Quantity
1.07 mol
Type
reactant
Reaction Step One
Quantity
113.42 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
699 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[CH2:3]([O:10][C:11]([N:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1)=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl-].[NH4+:21].[C-:22]#N.[Na+].Cl>CO>[NH2:2][C:16]1([C:22]#[N:21])[CH2:17][CH2:18][N:13]([C:11]([O:10][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:12])[CH2:14][CH2:15]1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
856 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
1.07 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)=O
Name
Quantity
113.42 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
105 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
699 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The pale yellow oil was dissolved in CH2Cl2
STIRRING
Type
STIRRING
Details
The resulting white suspension was stirred at room temp 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
NC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 314.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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